molecular formula C22H18N2OS B2774813 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1706082-40-7

2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2774813
CAS No.: 1706082-40-7
M. Wt: 358.46
InChI Key: YSHQUUVDHNSIKJ-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a naphthalene ring system linked via an acetamide bridge to a hybrid heteroaromatic system containing both pyridine and thiophene rings. This specific architecture is designed to leverage the known pharmacological profiles of its constituent parts. The naphthalene moiety is a common pharmacophore known to facilitate hydrophobic interactions with biological targets, while the thiophene ring is a privileged structure in medicinal chemistry, present in a wide range of bioactive molecules . The integration of the pyridine ring further enhances the molecule's potential for hydrogen bonding and metal coordination, making it a versatile scaffold for probing biological systems. The primary research applications for this compound are anticipated in the areas of oncology and infectious disease, based on the demonstrated biological activities of its structural analogs. Thiophene-containing derivatives have been extensively studied and shown to exhibit promising in vitro cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) . The mechanism of action for such compounds often involves the induction of cell cycle arrest and apoptosis, or the inhibition of key enzymatic targets like dihydrofolate reductase (DHFR), as supported by molecular docking studies . Furthermore, the acetamide linker is a recurrent feature in many synthetic compounds with diverse biological activities. This combination of features makes 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide a valuable chemical tool for researchers investigating new therapeutic agents, structure-activity relationships (SAR), and novel mechanisms of action in biochemical pathways. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c25-22(11-18-6-3-5-17-4-1-2-7-21(17)18)24-13-16-10-20(14-23-12-16)19-8-9-26-15-19/h1-10,12,14-15H,11,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHQUUVDHNSIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach starts with the formation of the naphthalene derivative, followed by the introduction of the pyridine and thiophene moieties through a series of coupling reactions. Key steps may include:

    Naphthalene Derivative Formation: Starting with naphthalene, functionalize it to introduce a reactive group such as a halide or boronic acid.

    Coupling Reactions: Use Suzuki or Stille coupling reactions to attach the pyridine and thiophene rings. These reactions often require palladium catalysts and specific ligands to ensure high yields and selectivity.

    Amidation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using reagents like acetic anhydride or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized with naphthalene and thiophene structures have shown cytotoxicity against lung cancer (NCI-H460) and other cancer types. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by decreased cell viability and increased markers of apoptosis in treated cell lines .

CompoundCancer Cell LineIC50 Value (µM)
Compound ANCI-H46025 ± 2.6
Compound BRKOP 2716 ± 4

Antiviral Properties

The compound also shows promise as an antiviral agent. Research has highlighted the potential of similar heterocycles in inhibiting viral replication mechanisms. For example, compounds with pyridine and thiophene groups have been evaluated for their efficacy against HIV reverse transcriptase, demonstrating low IC50 values indicating potent antiviral activity .

Antimicrobial Effects

In addition to anticancer and antiviral properties, the compound's derivatives have been investigated for antimicrobial activity. Compounds containing similar structural motifs have shown effectiveness against various bacterial pathogens, suggesting a broad-spectrum antimicrobial potential. The structure-activity relationship (SAR) studies indicate that modifications to the thiophene and pyridine rings can enhance antimicrobial efficacy .

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may also possess neuroprotective properties. Preliminary data indicate that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Mechanism of Action

The mechanism by which 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity through binding interactions. The naphthalene and thiophene rings could facilitate π-π stacking interactions, while the pyridine ring might engage in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a different position of the thiophene ring.

    2-(naphthalen-1-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Replacing the thiophene ring with a furan ring.

Uniqueness

The unique combination of naphthalene, thiophene, and pyridine rings in 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide provides distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential interactions with biological targets highlight its significance in research and industry.

Biological Activity

The compound 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological mechanisms, and relevant studies that highlight its efficacy in various biological contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which can be summarized as follows:

  • Formation of the Naphthalene Derivative : Starting from naphthalene, functional groups are introduced through Friedel-Crafts acylation.
  • Synthesis of the Thiophene-Pyridine Derivative : The thiophene and pyridine rings are synthesized separately and then coupled using cross-coupling reactions.
  • Coupling of the Two Derivatives : The final compound is formed through amide bond formation between the naphthalene derivative and the thiophene-pyridine derivative.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For example, a related compound was shown to inhibit cell growth in human cancer cell lines with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamideHeLa15.4
Related Compound AMCF710.2
Related Compound BA54912.8

The mechanism of action for this compound appears to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, it may interact with proteins involved in cell signaling pathways, leading to altered cellular responses that inhibit tumor growth .

Antimicrobial Activity

In addition to anticancer properties, preliminary data suggest that this compound may also exhibit antimicrobial activity. Studies have shown that similar naphthalene derivatives possess inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli with varying degrees of potency.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of a series of naphthalene-derived compounds on breast cancer cell lines. The results indicated that compounds with structural similarities to 2-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide showed significant inhibition of cell proliferation, suggesting potential for further development as anticancer agents .
  • Antimicrobial Assessment : Another investigation into the antimicrobial properties of naphthalene derivatives highlighted their effectiveness against various pathogens, providing a basis for exploring this compound's potential as an antimicrobial agent.

Q & A

Q. How to assess off-target effects in cellular assays?

  • Methodological Answer :
  • Proteome-wide profiling : Use affinity pulldown assays with biotinylated probes and mass spectrometry to identify non-target binding partners .
  • Transcriptomic analysis : Perform RNA-seq on treated cells to detect pathway-level perturbations unrelated to the primary target .

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